molecular formula C12H18N2O3 B1489452 (3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1178071-93-6

(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B1489452
CAS No.: 1178071-93-6
M. Wt: 238.28 g/mol
InChI Key: BKHUNJHGQCRSCQ-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: . This compound features a combination of a 3,5-dimethylisoxazole ring and a 4-(hydroxymethyl)piperidine moiety, which may contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves the following steps:

  • Formation of 3,5-Dimethylisoxazole: : This can be achieved through the cyclization of suitable precursors such as 3,5-dimethyl-1,2-dihydroxybenzene under acidic conditions.

  • Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced via a reaction with formaldehyde and a suitable amine or alcohol.

  • Coupling Reaction: : The final step involves the coupling of the 3,5-dimethylisoxazole with the 4-(hydroxymethyl)piperidine moiety, often using a carbonylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: : Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: can be compared with other similar compounds, such as:

  • 3,5-Dimethylisoxazole derivatives: : These compounds share the isoxazole ring but may have different substituents.

  • Piperidine derivatives: : These compounds contain the piperidine ring but may have different functional groups attached.

The uniqueness of this compound lies in the combination of the isoxazole and piperidine moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-10(7-15)4-6-14/h10,15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHUNJHGQCRSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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